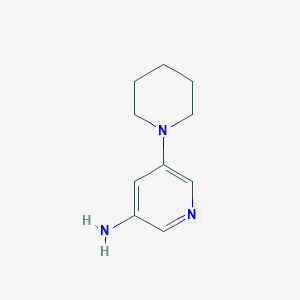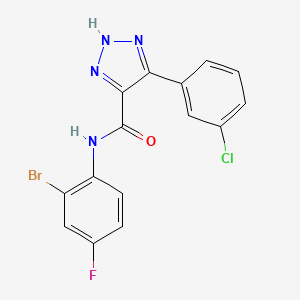![molecular formula C14H8Cl2F3N5 B2542564 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-83-9](/img/structure/B2542564.png)
2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest due to their applications in various fields, including the synthesis of pesticides as mentioned in the review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine . Although the exact synthesis of "2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine" is not described, the methodologies reviewed in paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as demonstrated by the various mononuclear complexes synthesized with 2-(5-methyl-1H-pyrazol-3-yl)pyridine . These complexes exhibit different coordination geometries, such as tetrahedral, octahedral, and other polyhedral structures. The molecular structure of the compound of interest would likely exhibit similar complexity, and X-ray crystallography would be a suitable method to determine its precise geometry.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be inferred from the synthesis and characterization of pyrazole derivatives, as seen in the study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs . These compounds were synthesized and their reactivity was analyzed using NMR, IR spectroscopy, and HRMS analyses. The compound may undergo similar reactions, and these analytical techniques would be useful in studying its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For instance, the iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives exhibit intermolecular hydrogen bonding and display spin-state transitions . The compound "2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine" would also have unique properties based on its trifluoromethyl and dichlorophenyl groups, which could affect its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Structural and Optical Applications
Structural and Optical Characteristics of Pyridine Derivatives : Research on pyridine derivatives, such as those related to 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine, highlights their promising structural and optical properties. For example, studies on compounds like 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have shown monoclinic polycrystalline nature and distinct optical functions, which are crucial for applications in photonic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Organometallic Complexes and Luminescence
Luminescent Organometallic Complexes : The development of luminescent organometallic complexes using pyridine derivatives is an area of intense research. Studies involving compounds like Pt(II) complexes bearing pyridinyl pyrazolate chelates have demonstrated their potential for use in organic light-emitting diodes (OLEDs), showcasing high efficiency and stable chromaticity, which are desirable for advanced display technologies (Huang et al., 2013).
Synthetic Chemistry and Heterocyclic Compounds
Advances in Synthetic Chemistry : Research in synthetic chemistry has led to the development of new methodologies and compounds with potential applications in drug development and materials science. For instance, the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising anticancer and antimicrobial properties, indicating the versatility of pyridine derivatives in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(S)-(2,6-dichlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-8-4-1-5-9(16)10(8)11(13-21-23-24-22-13)12-7(14(17,18)19)3-2-6-20-12/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOFAMYWBLNLF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)


![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)
![(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542496.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)